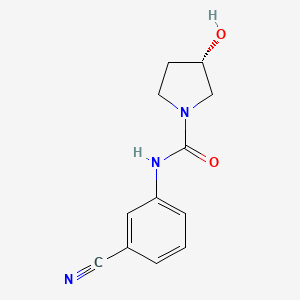
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a substitution reaction using a suitable cyanophenyl halide.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the hydroxyl or cyanophenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets such as sodium channels. By modulating these channels, the compound can influence various physiological processes, including pain signaling and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-4-(3-Cyanophenyl)-1,3-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- Diethyl [(3S,5R)-5-(4-cyanophenyl)-2-methyl-1,2-oxazolidin-3-yl]phosphonate
Uniqueness
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its ability to modulate sodium channels. This makes it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
918813-32-8 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(3S)-N-(3-cyanophenyl)-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c13-7-9-2-1-3-10(6-9)14-12(17)15-5-4-11(16)8-15/h1-3,6,11,16H,4-5,8H2,(H,14,17)/t11-/m0/s1 |
Clé InChI |
SLJDETFNJXXLEV-NSHDSACASA-N |
SMILES isomérique |
C1CN(C[C@H]1O)C(=O)NC2=CC=CC(=C2)C#N |
SMILES canonique |
C1CN(CC1O)C(=O)NC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

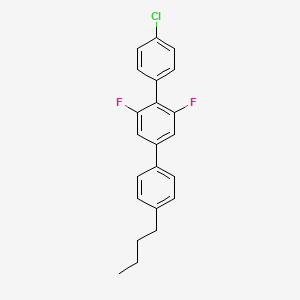
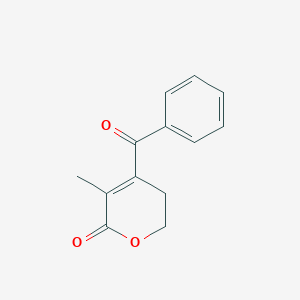

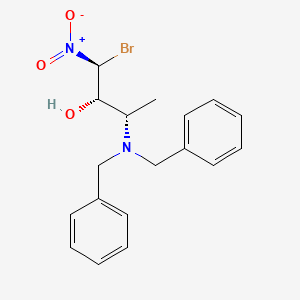

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)

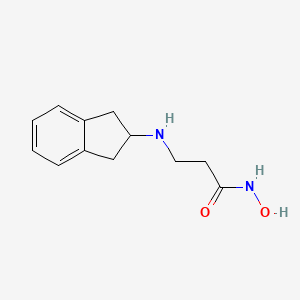
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
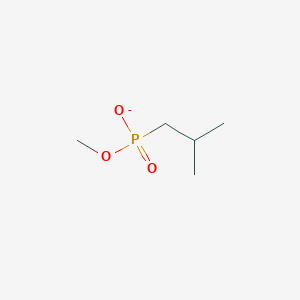

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
